![molecular formula C19H19FN4O B3020921 (4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(4-fluorophenyl)methanone CAS No. 1172104-13-0](/img/structure/B3020921.png)

(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(4-fluorophenyl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

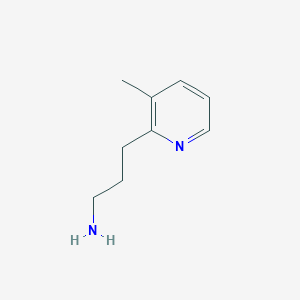

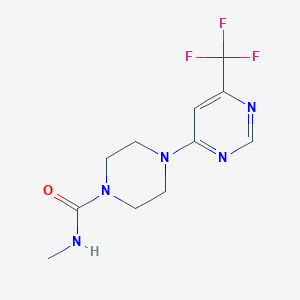

The compound "(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(4-fluorophenyl)methanone" is a chemical entity that appears to be designed for potential use as a central nervous system agent. This compound is structurally related to a class of compounds that have been studied for their interactions with serotonin receptors, specifically the 5-HT1A receptor, which is implicated in various neurological and psychiatric conditions. The presence of a benzo[d]imidazol-2-yl moiety suggests that the compound may have been synthesized to explore the structure-activity relationship of similar compounds, such as those described in the provided papers .

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, a method for synthesizing compounds with a benzo[d]imidazol-2-yl moiety has been described, which involves the reaction of aromatic aldehyde with o-phenylenediamine in the presence of N,N-dimethylformamide/sulfur to yield (1H-benzo[d]imidazol-2-yl)(phenyl)methanone . This method is versatile and can be performed under mild conditions, suggesting that a similar approach may have been used to synthesize the compound , with additional steps to introduce the piperazine and fluorophenyl groups.

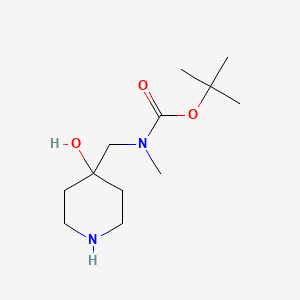

Molecular Structure Analysis

The molecular structure of the compound includes several functional groups that are likely to influence its biological activity. The benzo[d]imidazol-2-yl group is a heterocyclic moiety that can interact with various biological targets. The piperazine ring is a common feature in many drugs and can serve as a linker or a structural scaffold that affects the compound's receptor binding properties. The fluorophenyl group is a common bioisostere for the phenyl group and can enhance the compound's metabolic stability and receptor affinity.

Chemical Reactions Analysis

While specific chemical reactions involving the compound have not been detailed in the provided papers, it can be inferred that the compound may undergo typical reactions associated with its functional groups. The ketone group could potentially be involved in nucleophilic addition reactions, while the aromatic rings may participate in electrophilic substitution reactions. The presence of the fluorine atom could influence the reactivity of the adjacent aromatic ring due to its electronegative nature.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of the benzo[d]imidazol-2-yl and piperazine groups suggests that the compound may have moderate to high solubility in organic solvents, while the fluorophenyl group could affect its lipophilicity, potentially enhancing its ability to cross biological membranes. The compound's melting point, boiling point, and stability would be determined by the intermolecular forces between its molecules, such as hydrogen bonding and van der Waals interactions.

Mecanismo De Acción

Target of Action

It is known that imidazole-containing compounds, such as this one, have a broad range of chemical and biological properties . They are the core of many natural products such as histidine, purine, histamine, and DNA-based structures .

Mode of Action

Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Biochemical Pathways

It is known that imidazole derivatives can interact with a variety of biochemical pathways due to their broad range of biological activities .

Pharmacokinetics

It is known that imidazole is a white or colorless solid that is highly soluble in water and other polar solvents , which may influence its bioavailability.

Result of Action

It is known that imidazole derivatives can have a variety of effects at the molecular and cellular level due to their broad range of biological activities .

Action Environment

It is known that the biological activity of imidazole derivatives can be influenced by a variety of factors, including the presence of other compounds, ph, temperature, and more .

Propiedades

IUPAC Name |

[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]-(4-fluorophenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19FN4O/c20-15-7-5-14(6-8-15)19(25)24-11-9-23(10-12-24)13-18-21-16-3-1-2-4-17(16)22-18/h1-8H,9-13H2,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQLDPBMAYSXNLS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=NC3=CC=CC=C3N2)C(=O)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19FN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Ethyl-5,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B3020842.png)

![Ethyl 2-{2-chloro[(4-fluorophenyl)sulfonyl]anilino}acetate](/img/structure/B3020854.png)

![[5-(Difluoromethyl)-2-methylpyrazol-3-yl]methanamine;hydrochloride](/img/structure/B3020858.png)

![N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B3020860.png)